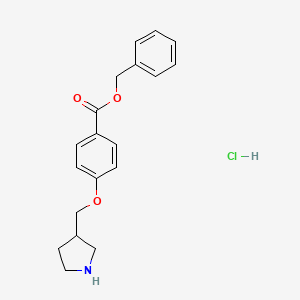

Benzyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride

Description

Propriétés

IUPAC Name |

benzyl 4-(pyrrolidin-3-ylmethoxy)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3.ClH/c21-19(23-13-15-4-2-1-3-5-15)17-6-8-18(9-7-17)22-14-16-10-11-20-12-16;/h1-9,16,20H,10-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGLXXHIAYNKSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1COC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of the 4-(3-pyrrolidinylmethoxy)benzoate Core

The core intermediate, 4-(3-pyrrolidinylmethoxy)benzoic acid or its ester, is typically prepared via nucleophilic substitution on a 4-hydroxybenzoate derivative:

Step 1: Preparation of 4-(3-pyrrolidinylmethoxy)benzoate

- Starting from methyl 4-hydroxybenzoate or benzyl 4-hydroxybenzoate, the hydroxy group at the para position is alkylated with a 3-pyrrolidinylmethyl halide (e.g., bromide or chloride).

- This reaction proceeds under basic conditions, often using potassium carbonate or sodium hydride as a base in a polar aprotic solvent such as dimethylformamide (DMF).

- The nucleophilic oxygen of the hydroxy group attacks the electrophilic carbon of the halide, forming the ether linkage.

Step 2: Esterification or transesterification

- If the starting material is the acid, esterification with benzyl alcohol under acidic catalysis (e.g., sulfuric acid or hydrochloric acid) can be employed to form the benzyl ester.

- Alternatively, if methyl ester is used initially, transesterification with benzyl alcohol under acidic or basic catalysis can convert it to the benzyl ester.

Formation of Hydrochloride Salt

- The free base form of the compound (the pyrrolidine nitrogen) is treated with hydrochloric acid in an organic solvent or aqueous medium to form the hydrochloride salt.

- This step improves the compound’s stability, solubility, and crystallinity, which are important for pharmaceutical applications.

Detailed Synthetic Procedure (Representative)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Methyl 4-hydroxybenzoate, 3-pyrrolidinylmethyl chloride, K2CO3, DMF, 80°C, 12 h | Alkylation of hydroxybenzoate to form methyl 4-(3-pyrrolidinylmethoxy)benzoate |

| 2 | Benzyl alcohol, HCl (conc.), reflux, 4-6 h | Esterification/transesterification to benzyl 4-(3-pyrrolidinylmethoxy)benzoate |

| 3 | Dry HCl gas or HCl in ethanol, room temperature, 2 h | Formation of hydrochloride salt from free base |

| 4 | Filtration, washing with cold ether, drying | Isolation and purification of benzyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride |

Research Findings and Optimization Notes

- Yield optimization : Controlling reaction temperature between 5-10°C during base addition and pH adjustments significantly improves yield and purity of intermediates, as seen in related esterification processes.

- Solvent choice : Polar aprotic solvents like DMF or acetonitrile favor nucleophilic substitution steps, while methylene chloride or toluene are preferred for extraction and purification phases due to their immiscibility with water and good solvation of organic products.

- Purification : The hydrochloride salt precipitates readily upon addition of HCl, allowing easy isolation by filtration. Further purification can be achieved by recrystallization or flash chromatography using chloroform-methanol mixtures.

- Avoidance of hydrolysis : Ester hydrolysis is minimized by careful pH control during workup, especially maintaining pH between 4 and 9 during initial steps and 9-12 during extraction steps.

- Analytical confirmation : Characterization by NMR, IR, and mass spectrometry confirms the formation of the ether linkage and the ester group, as well as the presence of the hydrochloride salt.

Comparative Data Table of Key Reaction Parameters

| Parameter | Typical Conditions | Notes/Impact on Yield and Purity |

|---|---|---|

| Alkylation temperature | 70-85°C | Higher temps increase rate but risk side reactions |

| Base used | K2CO3 or NaH | Strong bases improve substitution efficiency |

| Solvent | DMF or acetonitrile | Polar aprotic solvents favor nucleophilic attack |

| Esterification catalyst | Concentrated HCl or H2SO4 | Acid catalysis essential for ester formation |

| Esterification temperature | Reflux (80-100°C) | Ensures complete conversion |

| Salt formation | Room temp, HCl gas or ethanolic HCl | Precipitates product for easy isolation |

| Extraction solvent | Methylene chloride or toluene | Efficient phase separation and product recovery |

| pH control | 4-9 initial, 9-12 extraction | Minimizes hydrolysis and maximizes yield |

Activité Biologique

Benzyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of Biological Activity

This compound exhibits several biological activities, primarily focusing on its antimicrobial and anti-inflammatory properties. Research indicates that compounds with similar structures often interact with various biological targets, leading to diverse therapeutic effects.

Antimicrobial Activity

The compound has shown promising results in inhibiting bacterial growth. For instance, studies have indicated that derivatives of benzyl benzoate compounds can effectively combat microbial infections by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties. It may exert these effects through the modulation of inflammatory cytokines and inhibition of pro-inflammatory pathways, which are critical in conditions such as arthritis and other inflammatory diseases .

The precise mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may interact with specific receptors and enzymes involved in inflammation and microbial resistance. The compound's structure allows it to bind effectively to target sites, modulating enzyme activity and altering cellular signaling pathways .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating effective dosage levels for therapeutic use.

- Anti-inflammatory Effects : In an experimental model of inflammation, the compound reduced edema formation significantly compared to control groups. This suggests a potential role in treating inflammatory conditions .

- Cytotoxicity Studies : Research involving human cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner. The results indicated that it could serve as a potential chemotherapeutic agent .

Data Table: Biological Activity Summary

Applications De Recherche Scientifique

Benzyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride is a compound with diverse applications, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, synthesizing findings from various authoritative sources.

Antimicrobial Activity

Research indicates that compounds similar to benzyl 4-(3-pyrrolidinylmethoxy)benzoate exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted that derivatives of benzyl esters showed activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antibiotics or antiseptics.

CNS Activity

The pyrrolidine component of this compound is known to interact with central nervous system (CNS) receptors. Research has shown that similar compounds can modulate neurotransmitter systems, potentially leading to applications in treating neurological disorders such as anxiety or depression . The ability of this compound to cross the blood-brain barrier enhances its therapeutic potential.

Anti-inflammatory Properties

Compounds with a similar structure have been investigated for their anti-inflammatory effects. Studies suggest that they may inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases . This application is particularly relevant in developing treatments for conditions like arthritis or inflammatory bowel disease.

Drug Delivery Systems

Due to its chemical properties, this compound can be utilized in drug delivery systems. Its ability to form micelles or liposomes can enhance the solubility and bioavailability of poorly soluble drugs, as indicated by various formulations in pharmaceutical research .

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of benzyl esters were tested against Staphylococcus aureus and Escherichia coli. This compound demonstrated significant inhibition zones compared to standard antibiotics, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Neurological Impact

A pharmacological study evaluated the effects of this compound on anxiety-like behaviors in rodent models. Results indicated a reduction in anxiety levels, correlating with increased serotonin levels in the brain, supporting its application in CNS disorders.

Data Tables

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Key Observations:

Substituent Influence on Properties: The pyrrolidinylmethoxy group in Benzyl 4-(3-pyrrolidinylmethoxy)benzoate HCl introduces a basic nitrogen, enhancing solubility in aqueous media compared to non-nitrogenated analogs like benzyl benzoate . Ester Group Variation: Replacing the benzyl ester (as in benzyl benzoate) with an ethyl group (e.g., Ethyl 4-(3-pyrrolidinylmethoxy)benzoate HCl) reduces molecular weight and may alter pharmacokinetics, such as metabolic stability .

Biological Activity: Benzyl benzoate is widely used as a fragrance and antiparasitic agent due to its low toxicity and pleasant odor . In contrast, nitrogen-containing derivatives like Benzyl 4-(3-pyrrolidinylmethoxy)benzoate HCl are more likely to interact with biological targets (e.g., enzymes, ion channels) due to their amine functionality .

Key Observations:

- Microwave-Assisted Synthesis: Compounds like Methyl 4-(aminomethyl)benzoate derivatives (e.g., 5e and 5f) benefit from microwave irradiation, reducing reaction times from days to hours .

- Green Chemistry Potential: Sodium hypochlorite-mediated oxidative cyclization (as in triazolopyridine derivatives) offers an eco-friendly alternative to toxic reagents like Cr(VI) salts .

Q & A

Q. What are the recommended synthesis protocols for Benzyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:

Reagent preparation : Use methyl 4-(aminomethyl)benzoate hydrochloride as a precursor ().

Condensation reaction : React with aldehydes (e.g., benzaldehyde) under microwave irradiation (60–80°C, 30–60 minutes) to form intermediates ().

Cyclization : Introduce pyrrolidine derivatives via nucleophilic substitution, using reagents like trimethylsilyl azide and benzyl isonitrile ().

Purification : Employ column chromatography or recrystallization (e.g., ethyl acetate/petroleum ether) to isolate the hydrochloride salt ().

Key variables include reaction time, solvent polarity, and temperature control to avoid byproducts .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact ().

- Ventilation : Use fume hoods to avoid inhalation of vapors ().

- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose of contaminated materials as hazardous waste ().

- Emergency protocols : For accidental exposure, rinse affected areas with water for 15+ minutes and seek medical evaluation ().

Note: Toxicity data for this compound is limited; assume irritant properties common to pyrrolidine derivatives () .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via - and -NMR to resolve pyrrolidine and benzyl moieties ().

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for the hydrochloride salt).

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using C18 columns and UV detection ().

- Melting Point Analysis : Compare observed mp (e.g., 244–245°C) with literature values () .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying catalytic conditions?

- Methodological Answer :

- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance pyrrolidine ring formation ().

- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for intermediate stability ().

- Temperature gradients : Use microwave-assisted synthesis (60–100°C) to reduce reaction time vs. traditional heating ().

- Yield tracking : Quantify via HPLC and adjust stoichiometric ratios (e.g., 1:1.2 for amine:aldehyde) ().

Contradictions in yield data may arise from impurities in starting materials; pre-purify reagents via distillation () .

Q. What strategies are effective in resolving discrepancies in spectroscopic data during compound characterization?

- Methodological Answer :

- Multi-technique validation : Cross-validate NMR peaks with IR spectroscopy (e.g., ester C=O stretch at ~1720 cm) ().

- Isotopic labeling : Use deuterated solvents to distinguish solvent peaks in NMR spectra ().

- Crystallography : Perform X-ray diffraction to resolve stereochemical ambiguities in the pyrrolidine ring ().

- Literature benchmarking : Compare spectral data with structurally analogous compounds (e.g., benzyl piperidine derivatives) () .

Q. How should researchers address conflicting toxicity data in safety assessments?

- Methodological Answer :

- In silico modeling : Use tools like ADMET Predictor™ to estimate acute toxicity (LD) and bioaccumulation potential ().

- In vitro assays : Conduct cytotoxicity screens (e.g., MTT assay on HEK293 cells) to validate irritancy ().

- Controlled exposure studies : Apply OECD guidelines for acute dermal/oral toxicity in rodent models (if ethically approved).

Note: Limited empirical data necessitates conservative hazard classification () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.